molecular formula C12H15ClN2O B11802511 trans-1,3,3a,4,5,10b-hexahydrobenzo[c]pyrrolo[3,4-e]azepin-6(2H)-one hydrochloride

trans-1,3,3a,4,5,10b-hexahydrobenzo[c]pyrrolo[3,4-e]azepin-6(2H)-one hydrochloride

Cat. No.: B11802511
M. Wt: 238.71 g/mol
InChI Key: FGRNUCCICQBOQA-IBYXRORRSA-N
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Description

trans-1,3,3a,4,5,10b-hexahydrobenzo[c]pyrrolo[3,4-e]azepin-6(2H)-one hydrochloride: is a complex organic compound with a unique structure that includes multiple fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1,3,3a,4,5,10b-hexahydrobenzo[c]pyrrolo[3,4-e]azepin-6(2H)-one hydrochloride typically involves multiple steps, including cyclization and hydrogenation reactions. One common method involves the treatment of [2.2]metacyclophanes with aluminum chloride, which leads to the formation of various hydropyrenes through dehydrogenation, cycloisomerization, and disproportionation reactions . Another method involves the use of ethylaluminum dichloride, which selectively produces the desired trans compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

trans-1,3,3a,4,5,10b-hexahydrobenzo[c]pyrrolo[3,4-e]azepin-6(2H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

trans-1,3,3a,4,5,10b-hexahydrobenzo[c]pyrrolo[3,4-e]azepin-6(2H)-one hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of trans-1,3,3a,4,5,10b-hexahydrobenzo[c]pyrrolo[3,4-e]azepin-6(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fused ring systems such as:

Uniqueness

What sets trans-1,3,3a,4,5,10b-hexahydrobenzo[c]pyrrolo[3,4-e]azepin-6(2H)-one hydrochloride apart is its specific ring structure and the presence of the hydrochloride group, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

(3aS,10bR)-2,3,3a,4,5,10b-hexahydro-1H-pyrrolo[3,4-d][2]benzazepin-6-one;hydrochloride

InChI

InChI=1S/C12H14N2O.ClH/c15-12-10-4-2-1-3-9(10)11-7-13-5-8(11)6-14-12;/h1-4,8,11,13H,5-7H2,(H,14,15);1H/t8-,11+;/m0./s1

InChI Key

FGRNUCCICQBOQA-IBYXRORRSA-N

Isomeric SMILES

C1[C@H]2CNC(=O)C3=CC=CC=C3[C@@H]2CN1.Cl

Canonical SMILES

C1C2CNC(=O)C3=CC=CC=C3C2CN1.Cl

Origin of Product

United States

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